Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H10N2O6 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
methyl 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10N2O6/c1-19-12(16)9-6-20-13-10(9)11(15)7-2-4-8(5-3-7)14(17)18/h2-6,11,15H,1H3 |
InChI Key |
LHIIEOGWOZGKCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON=C1C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoxazole Core
The isoxazole ring is typically constructed through cyclocondensation reactions. A common strategy involves reacting hydroxylamine with a 1,3-dicarbonyl precursor, such as ethyl 2,2'-diformylacetate, to form the heterocyclic backbone. For Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate, the 4-carboxylate group is introduced early in the synthesis. Ethyl chloroformate or methyl chloroformate is often employed to esterify the carboxylic acid intermediate, ensuring compatibility with subsequent reaction steps.
Introduction of the Hydroxy(4-nitrophenyl)methyl Group
The hydroxymethyl-nitroaryl moiety is introduced via nucleophilic addition or condensation. For example, 4-nitrobenzaldehyde undergoes a Henry reaction with nitromethane to form β-nitro alcohol intermediates, which are subsequently reduced to the hydroxymethyl group. Alternatively, Grignard reagents derived from 4-nitrobenzyl halides can attack electrophilic positions on the isoxazole ring. This step requires careful temperature control (0–5°C) to prevent side reactions.
Table 1: Key Reaction Parameters for Intermediate Synthesis
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Isoxazole formation | Hydroxylamine, Et3N | 60–80 | 65–75 |
| Esterification | Methyl chloroformate | 25 | 85–90 |
| Nitroaryl incorporation | 4-Nitrobenzaldehyde, KOH | 0–5 | 70–78 |
One-Pot Oxidative Cyclization with Manganese-Based Catalysts
Reaction Design and Mechanism
A patent describing the synthesis of structurally analogous dihydroisoxazoles highlights the use of manganese dioxide (MnO₂) as an oxidant in one-pot reactions. For this compound, this method involves:
Optimization of Metal-Doped Catalysts
Doping MnO₂ with transition metals (e.g., Co²⁺ or Fe³⁺) enhances oxidative efficiency. For instance, 2% cobalt-doped MnO₂ increases reaction yields by 15–20% compared to pure MnO₂. The reaction is conducted under ethylene pressure (3.0 MPa) in dichloromethane or chloroform, achieving cycloaddition within 6–10 hours at 40–50°C.
Table 2: Performance of Metal-Doped MnO₂ Catalysts
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| MnO₂ (pure) | 10 | 62 |
| MnO₂ + 2% Co²⁺ | 6 | 78 |
| MnO₂ + 3% Fe³⁺ | 8 | 73 |
Continuous-Flow Industrial Synthesis
Scalability and Process Intensification
Industrial production prioritizes continuous-flow systems to minimize intermediate isolation and reduce solvent waste. A two-stage flow reactor is employed:
Solvent and Temperature Optimization
Nonpolar solvents like chlorobenzene improve reaction homogeneity, while temperatures >100°C accelerate cycloaddition kinetics. However, excessive heat promotes nitro group decomposition, necessitating precise thermal control.
Comparative Analysis of Methods
Yield and Purity
-
Multi-Step Synthesis : Offers high purity (>95%) but suffers from cumulative yield losses (45–55% overall).
-
One-Pot Method : Achieves 70–78% yield with 90–92% purity, though requires specialized pressure equipment.
-
Continuous-Flow : Enables 85% yield at pilot scale but demands significant capital investment .
Chemical Reactions Analysis
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon (Pd/C), and various electrophiles for substitution reactions. Major products formed from these reactions include amines, ketones, and substituted aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that isoxazole derivatives, including methyl 3-[hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group enhances the compound's ability to penetrate bacterial membranes, thus increasing its efficacy as an antimicrobial agent .
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Isoxazole derivatives have shown promise in reducing inflammation through the inhibition of key inflammatory pathways. For instance, studies involving related compounds have reported significant reductions in inflammatory markers in vitro and in vivo models .
Pharmacological Applications
Drug Development
this compound serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. The incorporation of the isoxazole ring system has been linked to improved pharmacokinetic properties, making it a valuable candidate in drug design .
Case Study: Anticancer Research
In recent studies, isoxazole derivatives have been evaluated for their anticancer properties. This compound was tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation into its mechanism of action and potential as an anticancer agent .
Material Science
Photochromic Applications
The unique chemical structure of this compound allows it to be utilized in photochromic materials. These materials change color upon exposure to light, making them suitable for applications in smart windows and optical devices. The incorporation of nitrophenyl groups enhances the light-responsive properties of the compound, leading to potential advancements in photonic technologies .
Data Summary
Mechanism of Action
The mechanism of action of Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS: 2006277-99-0)
- Key Differences: Substitution of the nitro group (-NO₂) with bromine (-Br) at the para position of the phenyl ring.
- Impact: Molecular Weight: Bromine’s higher atomic mass increases molecular weight compared to the nitro analogue. Reactivity: Bromine’s lower electronegativity may reduce electron-withdrawing effects, altering reaction pathways in nucleophilic substitutions.
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate (CAS: 61149-51-7)
- Key Differences :
- Ester Group : Ethyl ester instead of methyl.
- Aromatic Substituent : Pyridyl group replaces nitrophenyl.
- Impact: Solubility: Ethyl ester may enhance lipophilicity, while the pyridyl group introduces basicity, affecting solubility in aqueous media.
Methyl 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylate
- Molecular Formula: C₁₂H₁₀FNO₃ (MW: 235.21 g/mol).
- Key Differences :
- Substituents : Fluorine (-F) at the para position and an additional methyl group on the isoxazole ring.
- Electronic Effects: Fluorine’s strong electron-withdrawing nature may enhance stability but reduce reactivity compared to nitro groups .
Threo-trimethyl 4-hydroxy-4-(4-nitrophenyl)butane-1,1,3-tricarboxylate (threo-4k)
- Molecular Formula: Not explicitly stated (MW: 369 g/mol).
- Key Differences : A tricarboxylate butane backbone instead of an isoxazole ring.
- Impact: Solubility: Multiple ester groups likely increase hydrophobicity.
Erythro-methyl 2-(hydroxy(4-nitrophenyl)methyl)-4,4-bis(phenylsulfonyl)butanoate (erythro-5)
- Molecular Formula: Not explicitly stated (MW: 556 g/mol).
- Key Differences: Bis(phenylsulfonyl) groups and a butanoate backbone.
- Molecular Weight: Higher mass (556 vs. 278) may reduce bioavailability in biological systems .
Biological Activity
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate (CAS: 2006277-45-6) is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula C12H10N2O6 and a molecular weight of 278.22 g/mol. Its structure includes an isoxazole ring, a hydroxymethyl group, and a nitrophenyl moiety, which contribute to its reactivity and biological potential .
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it may interact with various protein targets involved in cancer progression. For instance, preliminary data suggest that the compound has binding affinity towards enzymes related to tumor growth inhibition .
Table 1: Anticancer Activity Assessment
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Results
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Weak |
| Pseudomonas aeruginosa | 16 | Strong |
These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents .
The mechanism of action of this compound appears to involve the inhibition of specific enzymes and pathways associated with cell proliferation and survival. By targeting these pathways, it may induce apoptosis in cancer cells while exerting antibacterial effects through disruption of bacterial cell wall synthesis .
Synthesis Methods
Various synthetic routes have been explored for producing this compound with high purity levels suitable for biological testing. Common methods include:
- Condensation Reactions : Utilizing isoxazole derivatives with hydroxymethyl and nitrophenyl groups.
- Esterification : Converting carboxylic acids to esters using methanol under acidic conditions.
These methods ensure the availability of the compound for further biological evaluation .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- A study published in MDPI highlighted its cytotoxic effects on various cancer cell lines, demonstrating an IC50 value of less than 15 µM across multiple assays .
- Another investigation into its antimicrobial properties revealed significant efficacy against common pathogens, supporting its potential use in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate, and how can reaction yields be improved?
- Methodology : Multi-step synthesis involving esterification and nucleophilic substitution is commonly employed. For example, coupling agents like HBTU with DIPEA as a base (in DMF solvent) can facilitate carboxamide formation, as seen in analogous isoxazole derivatives . Recrystallization using ethanol/water mixtures improves purity and yield . Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1.3 equiv HBTU) are critical for yield enhancement.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign chemical shifts for the isoxazole ring (δ 6.5–8.5 ppm for aromatic protons) and the 4-nitrophenyl group (distinct NOE correlations for stereochemistry) .
- MS (ESI) : Confirm molecular weight via [M+H]+ peaks, with fragmentation patterns identifying the nitro and ester groups .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for structurally related isoxazole esters .
Q. What are the key stability considerations for storing and handling this compound?
- Methodology : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group. Avoid humidity (>30% RH) to mitigate nitro group reduction. Use PPE (gloves, goggles) and work in fume hoods to minimize inhalation risks, as recommended for nitroaromatic compounds .
Q. How can researchers mitigate hazards associated with the nitro and isoxazole functional groups?
- Methodology :
- Nitro Group : Avoid reducing agents or high temperatures to prevent explosive decomposition. Use inert atmospheres (N2/Ar) during reactions .
- Isoxazole : Neutralize acidic byproducts during synthesis to prevent ring-opening reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for derivatives of this compound?
- Methodology : Cross-validate data using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shift variations. Compare with computational models (DFT calculations) to confirm assignments, as done for threo/erythro diastereomers . Contradictions in melting points (e.g., 96°C vs. 140°C for diastereomers) may arise from polymorphic forms, necessitating DSC analysis .
Q. What catalytic systems enhance enantioselective synthesis of this compound’s stereoisomers?
- Methodology : Chiral sulfur ylides or organocatalysts (e.g., Cinchona alkaloids) can induce asymmetry during cyclization, as shown in enantioselective aziridine formation for related isoxazole derivatives . Optimize solvent polarity (e.g., toluene vs. THF) to improve enantiomeric excess (ee).
Q. How does the electronic nature of the 4-nitrophenyl group influence reactivity in nucleophilic additions?
- Methodology : The nitro group’s electron-withdrawing effect enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attacks (e.g., hydroxylation). Kinetic studies using Hammett plots can quantify substituent effects, as applied to similar nitroaromatic systems .
Q. What in vitro models are appropriate for evaluating biological activity, particularly regarding CNS targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
